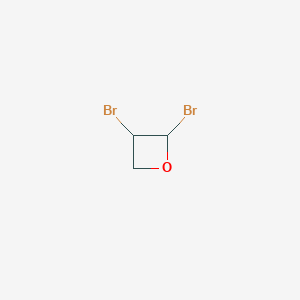
Oxetane, dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .
Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.
Industrial Production Methods
Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Oxetane, dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under appropriate conditions.
Reduction Reactions: The compound can be reduced to form oxetane derivatives with fewer bromine atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of oxetane, dibromo- can lead to the formation of oxetane derivatives with additional functional groups, such as hydroxyl groups (OH).
Common Reagents and Conditions
Bromine (Br₂): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Hydroxide Ions (OH⁻): Used for substitution reactions.
Major Products Formed
Substituted Oxetanes: Formed through substitution reactions.
Reduced Oxetanes: Formed through reduction reactions.
Oxidized Oxetanes: Formed through oxidation reactions.
Scientific Research Applications
Oxetane, dibromo- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique properties, such as high-energy materials and polymers.
Chemical Biology: Utilized in the study of biological processes and the development of chemical probes.
Industrial Chemistry: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Oxetane: The parent compound without bromine atoms.
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity and stability.
Uniqueness
Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .
Properties
CAS No. |
68797-60-4 |
|---|---|
Molecular Formula |
C3H4Br2O |
Molecular Weight |
215.87 g/mol |
IUPAC Name |
2,3-dibromooxetane |
InChI |
InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2 |
InChI Key |
YHOHUAPVAAHWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


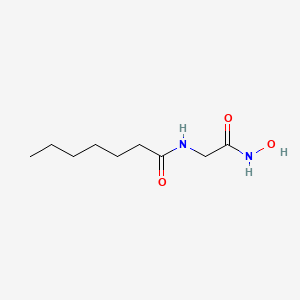
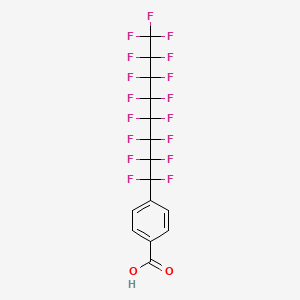

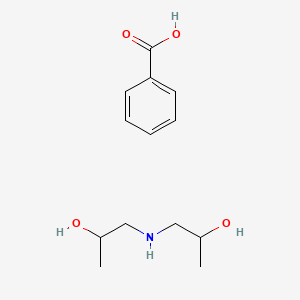
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
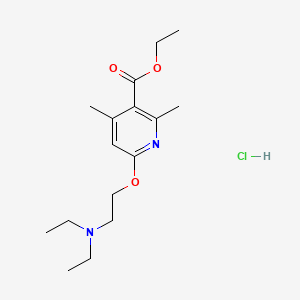
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
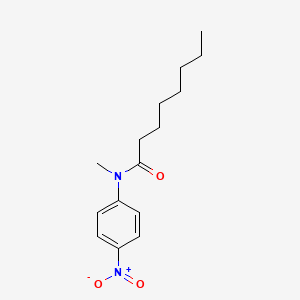
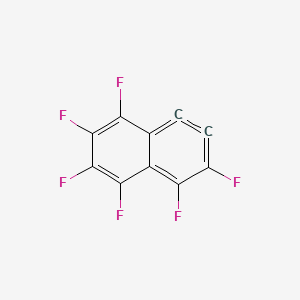
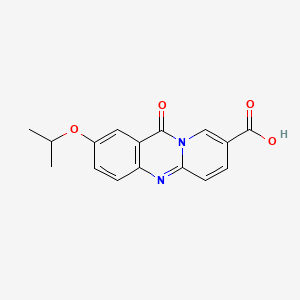
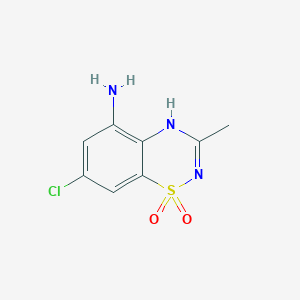

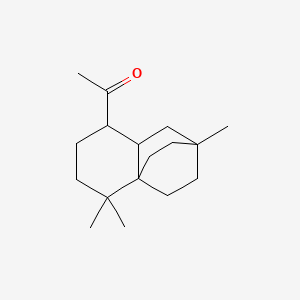
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
